molecular formula C14H10FNO4 B567987 Methyl 3-fluoro-5-(4-nitrophenyl)benzoate CAS No. 1352318-67-2

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

Cat. No. B567987
CAS RN: 1352318-67-2
M. Wt: 275.235
InChI Key: ISEQOKFPRSUJQL-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-5-(4-nitrophenyl)benzoate” is a chemical compound with the CAS Number: 1352318-67-2 . It has a molecular weight of 275.24 . The IUPAC name for this compound is methyl 5-fluoro-4’-nitro [1,1’-biphenyl]-3-carboxylate .


Molecular Structure Analysis

The molecular formula of “Methyl 3-fluoro-5-(4-nitrophenyl)benzoate” is C14H10FNO4 . The InChI key is ISEQOKFPRSUJQL-UHFFFAOYSA-N . For a detailed molecular structure analysis, one would typically use techniques such as X-ray crystallography, NMR spectroscopy, or computational methods like DFT .


Physical And Chemical Properties Analysis

“Methyl 3-fluoro-5-(4-nitrophenyl)benzoate” is a compound with a molecular weight of 275.23 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis of Organic Molecules

This compound could be used in the synthesis of various organic molecules, particularly in creating complex structures through substitution reactions, as indicated by related research on similar compounds .

Biological Potential Studies

While not directly mentioned, similar nitrophenyl derivatives have shown biological potential, such as anti-inflammatory and analgesic activities. This suggests that “Methyl 3-fluoro-5-(4-nitrophenyl)benzoate” could be explored for similar biological applications .

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical. For “Methyl 3-fluoro-5-(4-nitrophenyl)benzoate”, the SDS is available and can be accessed for detailed safety and hazard information .

properties

IUPAC Name

methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEQOKFPRSUJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718394
Record name Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

CAS RN

1352318-67-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-4'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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